molecular formula C12H17NO4S B13175231 (1S)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanol

(1S)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanol

Cat. No.: B13175231
M. Wt: 271.33 g/mol
InChI Key: RUOCEIMBBZEJTK-JTQLQIEISA-N
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Description

(1S)-1-[4-(Morpholin-4-ylsulfonyl)phenyl]ethanol is a chiral secondary alcohol featuring a morpholine sulfonyl-substituted phenyl group. The target compound differs by the reduction of the ketone group to an alcohol, likely resulting in a molecular formula of C₁₂H₁₇NO₄S and a molecular weight of ~287.3 g/mol. The stereospecific (S)-configuration at the chiral center may influence its biochemical interactions, particularly in enantioselective synthesis or receptor binding .

Properties

Molecular Formula

C12H17NO4S

Molecular Weight

271.33 g/mol

IUPAC Name

(1S)-1-(4-morpholin-4-ylsulfonylphenyl)ethanol

InChI

InChI=1S/C12H17NO4S/c1-10(14)11-2-4-12(5-3-11)18(15,16)13-6-8-17-9-7-13/h2-5,10,14H,6-9H2,1H3/t10-/m0/s1

InChI Key

RUOCEIMBBZEJTK-JTQLQIEISA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2)O

Canonical SMILES

CC(C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2)O

Origin of Product

United States

Preparation Methods

Synthesis of 4-(morpholin-4-ylsulfonyl)aniline

A crucial precursor is 4-(morpholin-4-ylsulfonyl)aniline, which can be prepared by sulfonylation of aniline derivatives with morpholine sulfonyl chloride or via sulfonation followed by substitution with morpholine.

One documented method involves refluxing chloroacetamide derivatives with arylamines in absolute ethanol under basic catalysis (triethylamine), yielding sulfonamide derivatives in moderate to good yields (51–84%). This method is adaptable for introducing the morpholinylsulfonyl group on the aromatic ring.

Detailed Process Example from Patent Literature

A representative process for a related compound, 4-(4-aminophenyl)-3-morpholinone, which shares structural similarity in the morpholinylsulfonyl phenyl moiety, is as follows:

Step Reagents & Conditions Description Yield & Notes
1 2-anilinoethanol dissolved in ethanol/water; chloroacetyl chloride and 45% sodium hydroxide added simultaneously at 38–43 °C maintaining pH 12–12.5 Formation of 4-phenyl-3-morpholinone intermediate 70% yield; white solid; mp 152 °C
2 Nitration of 4-phenyl-3-morpholinone to 4-(4-nitrophenyl)-3-morpholinone Standard nitration protocols Isolated by extraction with acetone and crystallization
3 Hydrogenation of 4-(4-nitrophenyl)-3-morpholinone in ethanol with 5% Pd/C catalyst under 5 bar H2 at 80 °C for 1 hour Reduction of nitro group to amine High yield and purity after crystallization

Though this example is for a morpholinone derivative, the hydrogenation step’s mild conditions and solvent choice are directly applicable to the reduction of ketones to chiral alcohols in the target compound synthesis.

Alternative Synthetic Routes and Catalytic Systems

Other literature reports the use of refluxing chloroacetamide derivatives with arylamines in ethanol with triethylamine catalysis to form sulfonamide derivatives, which could be further elaborated to the target compound by subsequent functional group transformations.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Key Outcomes Yield/Remarks
Sulfonylation of aniline derivatives Morpholine sulfonyl chloride or sulfonation + morpholine substitution Formation of 4-(morpholin-4-ylsulfonyl)aniline Moderate to good yields (51–84%)
Formation of ketone intermediate Reaction of substituted aniline with chloroacetyl chloride in ethanol/water, pH 12–12.5 Formation of 4-(morpholinylsulfonyl)acetophenone or analogues ~70% yield; controlled pH critical
Stereoselective reduction Hydrogenation with Pd/C in ethanol, 2–10 bar H2, 40–85 °C Conversion of ketone to (1S)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanol High purity and yield; mild conditions
Alternative amide coupling Reflux of chloroacetamide derivatives with arylamines in ethanol with triethylamine Formation of sulfonamide derivatives 57–97% yields; adaptable for related compounds

Research Results and Optimization Notes

  • The use of ethanol as a solvent in hydrogenation reactions provides a balance of solubility and reaction rate, enabling shorter reaction times (~1 hour) and lower hydrogen pressures (4.5–5.5 bar) compared to harsher conditions reported previously.

  • Maintaining pH between 12 and 12.5 during the chloroacetylation step is critical to avoid side reactions and achieve high yields of the intermediate.

  • Catalytic amounts of palladium on activated carbon (5%) are effective for selective hydrogenation, minimizing over-reduction or degradation of sensitive groups.

  • Crystallization from acetone/water mixtures is an efficient purification method for intermediates, improving product purity and isolability.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Sulfides.

    Substitution: Nitro or sulfonyl derivatives.

Scientific Research Applications

The applications of (1S)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanol are not explicitly detailed within the provided search results; however, the search results offer insight into related compounds and their applications.

Morpholine Derivatives and their applications

  • Antibacterial Activity Several search results discuss the antibacterial activity of compounds containing a morpholine moiety .
  • One study synthesized a series of 5-substituted-1,3,4-Oxadiazol-2yl-4-(morpholin-4yl sulfonyl)benzyl sulfides and evaluated their antibacterial activity .
  • Another study found that 5-nitroimidazole/(1,3,4-thiadiazol-2-yl)-morpholine-1,1-dioxide hybrids inhibited the growth of metronidazole-sensitive and resistant H. pylori strains .
  • These findings suggest that morpholine-containing compounds have potential as therapeutic agents, but further evaluation is needed .
  • Synthesis of Oxazolidinone Derivatives Research has been done on synthesizing benzyl (S)-4-{4-[5-(acetamidomethyl)-2-oxooxazolidin-3-yl]-2-fluorophenyl}piperazine-1-carboxylate using morpholine derivatives .
  • Magnetic Resonance Imaging (MRI) Magnetic resonance imaging can evaluate tissue injury caused by intramuscular injections of drugs like diclofenac . While this doesn't directly relate to this compound, it shows the use of MRI in assessing the effects of pharmaceutical administrations.
  • Life Science Research Apical Scientific distributes this compound, which indicates its use as a reagent or standard in life science research .

General Procedures for Synthesis and Analysis

  • The synthesis of compounds often involves multiple steps, including esterification, hydrazide formation, and cyclization .
  • Thin layer chromatography (TLC) is used to assess the purity of synthesized compounds .
  • IR and NMR spectroscopy are used to characterize the structure of synthesized compounds .
  • Elemental analysis is used to determine the elemental composition of synthesized compounds .

Mechanism of Action

The mechanism of action of (1S)-1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The morpholine ring may also contribute to binding affinity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Morpholine Sulfonyl-Substituted Analogs

  • 1-(4-(4-Morpholinylsulfonyl)phenyl)ethanone (CAS 58722-35-3): Key difference: Ketone group instead of alcohol. Implications: The ketone may confer higher electrophilicity, making it more reactive in nucleophilic additions compared to the alcohol derivative. However, the absence of a chiral center limits its use in asymmetric catalysis or pharmaceutical applications .

Fluorinated Ethanol Derivatives

  • (S)-1-(4-Trifluoromethylphenyl)ethanol (CAS 99493-93-3): Structure: Features a trifluoromethyl group instead of morpholine sulfonyl. Properties: The electron-withdrawing CF₃ group enhances lipophilicity and metabolic stability compared to the morpholine sulfonyl group, which is polar and may improve aqueous solubility .
  • (S)-1-(4-Fluorophenyl)ethanol (CAS 101219-73-2): Boiling Point: 216.2°C (predicted), higher than typical aliphatic alcohols due to aromatic stabilization. Applications: Used as a chiral building block in pharmaceuticals. The morpholine sulfonyl group in the target compound may offer additional hydrogen-bonding capacity for target engagement .

Aromatic Alcohols and Ketones

  • 1-(4-(1,1-Dimethylethyl)phenyl)ethanone (CAS 943-27-1): Structure: tert-Butyl-substituted phenyl ketone.
  • 1-(4-Methylphenyl)-1-propanol (CAS 25574-04-3): Chain Length: Longer alkyl chain (propanol vs. ethanol) increases hydrophobicity. Reactivity: Secondary alcohols like this may undergo slower oxidation compared to primary alcohols in the target compound .

Physicochemical Properties and Reactivity

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties
(1S)-1-[4-(Morpholin-4-ylsulfonyl)phenyl]ethanol C₁₂H₁₇NO₄S ~287.3 Chiral alcohol, morpholine sulfonyl High polarity, potential H-bond donor
1-(4-(4-Morpholinylsulfonyl)phenyl)ethanone C₁₂H₁₅NO₄S 269.315 Ketone, morpholine sulfonyl Electrophilic, planar structure
(S)-1-(4-Trifluoromethylphenyl)ethanol C₉H₉F₃O 190.16 Chiral alcohol, CF₃ Lipophilic, metabolic stability
1-(4-tert-Butylphenyl)ethanone C₁₂H₁₆O 176.25 Ketone, tert-butyl Steric hindrance, low melting point

Biological Activity

(1S)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article examines its biological activity, focusing on its antimicrobial, anticancer, and enzyme inhibition properties, while also discussing relevant case studies and research findings.

Chemical Structure and Properties

The compound features a morpholine ring linked to a sulfonyl group and a phenolic ethanol moiety. This configuration is essential for its biological interactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound against various bacterial strains. The compound exhibits:

  • Minimum Inhibitory Concentration (MIC) : Preliminary findings suggest MIC values ranging from 0.78 to 3.125 μg/mL against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis .
  • Bactericidal Activity : Time-kill assays indicate that the compound effectively kills bacteria over time, with significant reductions in viable cell counts .
Bacterial StrainMIC (μg/mL)Bactericidal Effect
Staphylococcus aureus0.78Yes
Enterococcus faecalis3.125Yes

Anticancer Activity

The structural components of this compound may contribute to its cytotoxic effects on tumor cells:

  • Cytotoxicity Studies : In vitro assays demonstrate that the compound induces apoptosis in various cancer cell lines, suggesting potential for development as an anticancer agent .
  • Mechanism of Action : The interaction of the morpholine ring with specific cellular targets may disrupt critical signaling pathways involved in cell proliferation .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes is noteworthy:

  • Target Enzymes : Studies indicate that this compound can inhibit enzymes involved in metabolic processes, possibly affecting drug metabolism and efficacy .
  • IC50 Values : Research has shown IC50 values ranging from 12.27 to 31.64 µM for various enzyme targets, indicating moderate potency .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of several derivatives, this compound was found to outperform many common antibiotics in terms of MIC values against resistant strains of bacteria. The compound's unique structure was credited for its enhanced activity.

Case Study 2: Cancer Cell Line Testing

A series of experiments conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells post-treatment, supporting its potential as an anticancer therapeutic.

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